Dichlorosilanone Dichlorosilanone
Brand Name: Vulcanchem
CAS No.: 73551-05-0
VCID: VC19368881
InChI: InChI=1S/Cl2OSi/c1-4(2)3
SMILES:
Molecular Formula: Cl2OSi
Molecular Weight: 114.99 g/mol

Dichlorosilanone

CAS No.: 73551-05-0

Cat. No.: VC19368881

Molecular Formula: Cl2OSi

Molecular Weight: 114.99 g/mol

* For research use only. Not for human or veterinary use.

Dichlorosilanone - 73551-05-0

Specification

CAS No. 73551-05-0
Molecular Formula Cl2OSi
Molecular Weight 114.99 g/mol
IUPAC Name dichloro(oxo)silane
Standard InChI InChI=1S/Cl2OSi/c1-4(2)3
Standard InChI Key RJNIYSQKLSWQAD-UHFFFAOYSA-N
Canonical SMILES O=[Si](Cl)Cl

Introduction

Clarification of Terminology: Dichlorosilane vs. Dichlorosilanone

Table 1: Key Identifiers for Dichlorosilane

PropertyValueSource
CAS Number4109-96-0
Molecular FormulaCl₂H₂Si
Molecular Weight101.01 g/mol
Boiling Point8.3°C (lit.)
Melting Point-122°C (lit.)

Dichlorosilane: Properties and Industrial Relevance

Physicochemical Characteristics

Dichlorosilane is a colorless, flammable gas with a pungent odor. Key properties include:

  • Density: 1.22 g/cm³ at 20°C .

  • Vapor Pressure: 1254 mm Hg at 20°C .

  • Hydrolytic Sensitivity: Reacts violently with water, producing hydrochloric acid (HCl) and silica .

Table 2: Hazard Profile of Dichlorosilane

ParameterValueSource
Flash Point-37°C
Explosive Limit99% (in air)
ToxicitySevere irritation to skin/eyes

Synthesis and Production

Dichlorosilane is primarily synthesized via the disproportionation of trichlorosilane (HSiCl₃) in catalytic reactors :

4HSiCl3SiH2Cl2+2SiCl4+H2[3]4 \text{HSiCl}_3 \rightarrow \text{SiH}_2\text{Cl}_2 + 2 \text{SiCl}_4 + \text{H}_2 \quad \text{[3]}

Recent optimization studies highlight fixed-bed reactors achieving >99% purity by adjusting temperature (300–500°C) and residence time .

Applications of Dichlorosilane in Advanced Materials

Semiconductor Manufacturing

Dichlorosilane is critical for:

  • Epitaxial Silicon Growth: Deposits high-purity silicon layers at lower temperatures (800–1000°C) compared to silane (SiH₄) .

  • Chemical Vapor Deposition (CVD): Forms silicon nitride (Si₃N₄) and silicon dioxide (SiO₂) dielectric layers .

Photovoltaics and Optoelectronics

Its high silicon content (27.8 wt%) enables efficient thin-film solar cell production .

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